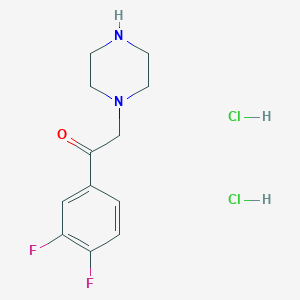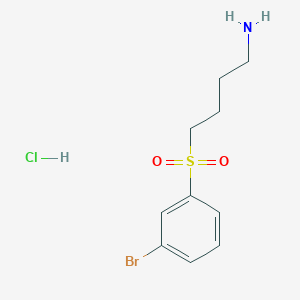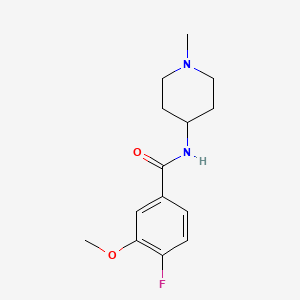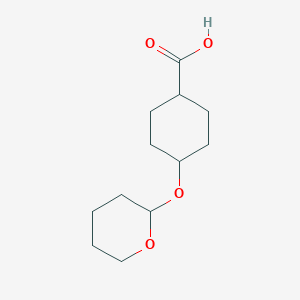
1-(3,4-二氟苯基)-2-哌嗪-1-基-乙酮二盐酸盐
描述
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride (DFPPE-D) is an organic compound that has been used for a variety of research applications in the scientific community. It is a colorless, crystalline solid and has a molecular weight of 447.99 g/mol. It is a derivative of the piperazine family of compounds and has been used in a variety of scientific studies due to its unique properties.
科学研究应用
药理学中的芳基哌嗪衍生物
芳基哌嗪衍生物因其重要的药理特性而受到关注,特别是在治疗抑郁症、精神病或焦虑症方面。这些化合物会经历广泛的代谢转化,包括 CYP3A4 依赖的 N-脱烷基化,从而形成 1-芳基-哌嗪。这些代谢物具有多种与血清素受体相关的效应,尽管它们的作用不仅仅限于血清素受体相互作用。这些衍生物的广泛分布和代谢途径强调了它们在靶向药物开发和治疗干预中的潜力 (Caccia,2007 年)。
抗分枝杆菌活性
哌嗪及其类似物是开发抗结核病 (TB) 分子的重要组成部分。几种含哌嗪的分子已显示出对结核分枝杆菌 (MTB) 的多药耐药 (MDR) 和极端耐药 (XDR) 菌株的潜在活性。哌嗪的结构多功能性允许探索具有更高安全性和选择性、更具成本效益的新型抗分枝杆菌剂 (Girase 等人,2020 年)。
哌嗪衍生物的治疗应用
哌嗪是一种杂环化合物,在设计具有多种治疗应用的药物中必不可少,包括抗精神病、抗组胺、抗心绞痛和抗癌活性。哌嗪衍生物的构效关系 (SAR) 研究阐明了它们的药效学和药代动力学特性,促进了具有更高疗效和更低毒性的新型治疗剂的开发 (Rathi 等人,2016 年)。
属性
IUPAC Name |
1-(3,4-difluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.2ClH/c13-10-2-1-9(7-11(10)14)12(17)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGJHHAQOUPKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC(=C(C=C2)F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)







![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)